1-Cyclohexyl-3-methyl-piperazine
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Overview
Description
1-Cyclohexyl-3-methyl-piperazine is an organic compound belonging to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is notable for its unique structure, which includes a cyclohexyl group and a methyl group attached to the piperazine ring. It has a molecular formula of C11H22N2 and a molecular weight of 182.31 g/mol .
Preparation Methods
The synthesis of 1-Cyclohexyl-3-methyl-piperazine can be achieved through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU, leading to the formation of protected piperazines.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Parallel solid-phase synthesis: This method allows for the simultaneous synthesis of multiple piperazine derivatives on a solid support.
Photocatalytic synthesis: Light-induced reactions can be used to synthesize piperazine derivatives.
Chemical Reactions Analysis
1-Cyclohexyl-3-methyl-piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted piperazines.
Cyclization: Intramolecular cyclization reactions can form more complex heterocyclic structures.
Common reagents used in these reactions include bases like DBU, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include N-oxides, reduced derivatives, and substituted piperazines.
Scientific Research Applications
1-Cyclohexyl-3-methyl-piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Piperazine derivatives are often found in pharmaceutical compounds, and this compound is no exception.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-methyl-piperazine involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, piperazine derivatives generally exert their effects by binding to receptors or enzymes, modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-Cyclohexyl-3-methyl-piperazine can be compared with other piperazine derivatives, such as:
1-Cyclohexylpiperazine: Similar in structure but lacks the methyl group, which can influence its chemical reactivity and biological activity.
3,3-Dimethylpiperidine: Another piperidine derivative with different substitution patterns, leading to distinct properties and applications.
1-Methylpiperazine: Lacks the cyclohexyl group, resulting in different chemical and biological characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Properties
IUPAC Name |
1-cyclohexyl-3-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11/h10-12H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVWAQIJRNKNOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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